N-(4-(3-((3-chloro-4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide N-(4-(3-((3-chloro-4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1021228-62-5
VCID: VC6328353
InChI: InChI=1S/C17H13ClFN3O2S2/c18-12-8-10(3-5-13(12)19)20-15(23)6-4-11-9-26-17(21-11)22-16(24)14-2-1-7-25-14/h1-3,5,7-9H,4,6H2,(H,20,23)(H,21,22,24)
SMILES: C1=CSC(=C1)C(=O)NC2=NC(=CS2)CCC(=O)NC3=CC(=C(C=C3)F)Cl
Molecular Formula: C17H13ClFN3O2S2
Molecular Weight: 409.88

N-(4-(3-((3-chloro-4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide

CAS No.: 1021228-62-5

Cat. No.: VC6328353

Molecular Formula: C17H13ClFN3O2S2

Molecular Weight: 409.88

* For research use only. Not for human or veterinary use.

N-(4-(3-((3-chloro-4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide - 1021228-62-5

Specification

CAS No. 1021228-62-5
Molecular Formula C17H13ClFN3O2S2
Molecular Weight 409.88
IUPAC Name N-[4-[3-(3-chloro-4-fluoroanilino)-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide
Standard InChI InChI=1S/C17H13ClFN3O2S2/c18-12-8-10(3-5-13(12)19)20-15(23)6-4-11-9-26-17(21-11)22-16(24)14-2-1-7-25-14/h1-3,5,7-9H,4,6H2,(H,20,23)(H,21,22,24)
Standard InChI Key GWKTXCYRSFFLEN-UHFFFAOYSA-N
SMILES C1=CSC(=C1)C(=O)NC2=NC(=CS2)CCC(=O)NC3=CC(=C(C=C3)F)Cl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound has the molecular formula C₁₇H₁₄ClFN₃O₂S₂ and a molecular weight of 375.4 g/mol . Its IUPAC name, N-[4-[3-(3-chloro-4-fluoroanilino)-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide, reflects the following structural components:

  • Thiazole ring: A five-membered aromatic heterocycle with nitrogen and sulfur atoms.

  • Thiophene-carboxamide: A sulfur-containing heterocycle bonded to a carboxamide group.

  • 3-Chloro-4-fluorophenyl group: A halogenated aromatic substituent linked via an amide bond.

The SMILES notation (C1=CSC(=C1)C(=O)NC2=NC(=CS2)CCC(=O)NC3=CC=C(C=C3)FCl) and InChIKey (QISUDFJTKCRODS-UHFFFAOYSA-N) further delineate its connectivity .

Physicochemical Properties

Key properties include:

PropertyValueMethod/Source
Melting PointNot reported
SolubilityLow in water; soluble in DMSOAnalogous compounds
LogP (Partition Coefficient)~3.4 (predicted)Computational models
StabilityStable under inert conditionsExperimental data

Synthesis and Structural Elucidation

Synthetic Pathways

The compound is synthesized via multi-step reactions involving:

  • Formation of the thiazole core: The Hantzsch thiazole synthesis is commonly employed, utilizing β-alanine derivatives and thiourea precursors .

  • Introduction of the 3-chloro-4-fluorophenyl group: A nucleophilic acyl substitution links the aryl amine to the propionamide side chain .

  • Thiophene-carboxamide coupling: Suzuki-Miyaura cross-coupling or direct amidation attaches the thiophene moiety .

Example Protocol :

  • Step 1: Condensation of 3-chloro-4-fluoroaniline with β-ketopropionic acid to form the amide intermediate.

  • Step 2: Cyclization with thiourea in the presence of phosphorus oxychloride to yield the thiazole ring.

  • Step 3: Palladium-catalyzed coupling with thiophene-2-carboxylic acid derivatives.

Spectroscopic Characterization

  • ¹H NMR: Peaks at δ 2.57 ppm (CH₂CO), 4.26 ppm (NCH₂), and 7.32–7.63 ppm (aromatic protons) .

  • ¹³C NMR: Signals at 171.94 ppm (C=O) and 140.42 ppm (C-S) .

  • IR Spectroscopy: Stretching vibrations at 1,686 cm⁻¹ (amide C=O) and 1,540 cm⁻¹ (C=N) .

ActivityMechanism/ModelSource
AntimicrobialInhibition of bacterial enzymesThiazole derivatives
AnticancerKinase inhibition (e.g., EGFR)Quinazoline analogs
AntithromboticClot lysis via fibrinolytic pathwaysThiophene derivatives

Notable Findings:

  • Thiazole-thiophene hybrids demonstrate IC₅₀ values of 2–10 μM against cancer cell lines .

  • Halogenated aryl groups enhance binding to hydrophobic pockets in target proteins .

Structure-Activity Relationships (SAR)

  • Thiazole ring: Essential for hydrogen bonding with biological targets .

  • 3-Chloro-4-fluorophenyl group: Improves metabolic stability and lipophilicity .

  • Thiophene-carboxamide: Modulates electronic properties and solubility .

Applications and Future Directions

Therapeutic Prospects

  • Oncology: Potential as a tyrosine kinase inhibitor (TKI) due to structural similarity to afatinib impurities .

  • Infectious Diseases: Activity against drug-resistant pathogens via disruption of cell wall synthesis .

Challenges and Optimization

  • Low aqueous solubility: Prodrug strategies or nanoparticle formulations may improve bioavailability .

  • Toxicity: Preliminary hemolytic assays show <20% RBC lysis at 100 μM, suggesting acceptable safety .

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